molecular formula C12H18N2O3 B2987725 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate CAS No. 1004386-21-3

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate

Cat. No.: B2987725
CAS No.: 1004386-21-3
M. Wt: 238.287
InChI Key: CZGKGBFRWZQBBV-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule, which incorporates a cyanocyclohexyl group linked through an amide bond to a propanoate ester, suggests it may have modulatory activity on biological targets. Research into structurally related molecules has shown that the 1-cyanocyclohexylamine moiety is a significant pharmacophore in several bioactive compounds . For instance, derivatives containing this group have been developed as potent and selective agonists for muscarinic receptors, which are key targets for neurological disorders . This indicates the potential of the 1-cyanocyclohexylamine unit to contribute to central nervous system (CNS) activity. The presence of the ester functional group also makes this compound a candidate for probing metabolic pathways or serving as a synthetic intermediate for further chemical derivatization. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-11(16)17-8-10(15)14-12(9-13)6-4-3-5-7-12/h2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGKGBFRWZQBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine intermediate. This intermediate can be synthesized through the reaction of cyclohexanone with cyanide and ammonia under controlled conditions. The resulting cyanocyclohexylamine is then reacted with an appropriate oxoethyl ester to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate:

Compound Name (IUPAC) Molecular Formula Molecular Weight CAS RN Key Features Application/Source
[2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-oxoethyl] propanoate C₁₅H₂₄O₄ 268.35 g/mol 236391-76-7 Dimethylcyclohexyl substituent; ester linkage Fragrance (Romandolide, Firmenich)
2-[1-Methyl-1-(2-methylcyclohexyl)ethoxy]-2-oxoethyl propanoate C₁₄H₂₂O₄ 254.32 g/mol Not provided Methyl-substituted cyclohexyl group; synthesized via ketone reduction Experimental intermediate
Cyclohexyl propanoate C₉H₁₆O₂ 156.22 g/mol 6222-35-1 Simple cyclohexyl ester; no amino/cyano groups Fragrance (Bedoukian Research)
Allyl cyclohexyl propanoate C₁₂H₂₀O₂ 196.29 g/mol 2705-87-5 Allyl ester substituent; higher molecular weight Perfumery (Firmenich)

Key Observations :

  • Cyano vs. Methyl Substituents: The presence of a cyano group in the target compound increases polarity compared to dimethyl/methyl-substituted analogs (e.g., Romandolide). This may enhance solubility in polar solvents but reduce volatility, impacting fragrance performance .
  • Synthetic Complexity: Synthesis of methyl-substituted analogs (e.g., ) involves ketone reduction and esterification, suggesting that the target compound may require similar steps with additional cyanocyclohexylamine intermediates .
Physicochemical Properties
  • Boiling Points: Romandolide (dimethylcyclohexyl analog): Purified via bulb-to-bulb distillation at 193°C/0.9 mbar . Allyl cyclohexyl propanoate: Higher molecular weight (196.29 g/mol) suggests elevated boiling points compared to simpler esters .
  • Chromatographic Data: Cyclohexyl propanoate: Kovats Index (KI) = 1134, Retention Time (RT) = 12.79 min (GC/MS) . Allyl cyclohexyl propanoate: KI = 1425, RT = 25.61 min, indicating increased retention due to allyl substitution .

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate has garnered attention in recent years for its potential biological activities. This article reviews the existing literature and research findings related to its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate is a synthetic organic compound characterized by its unique structural features, which contribute to its biological activity. The presence of a cyanocyclohexyl group and an amino-oxoethyl moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate possesses antimicrobial properties against certain bacterial strains.
  • Antitumor Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Properties : The compound may also exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Understanding the mechanisms through which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate exerts its effects is crucial for evaluating its therapeutic potential. Current hypotheses include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly in cancer cells.
  • Modulation of Signaling Pathways : It is suggested that this compound could modulate various signaling pathways associated with inflammation and apoptosis.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound. Below is a summary of key findings:

StudyFocusResults
Study 1Antimicrobial TestingShowed significant inhibition of bacterial growth against E. coli and S. aureus.
Study 2Cytotoxicity AssayDemonstrated IC50 values in the micromolar range for several cancer cell lines, indicating potent anticancer activity.
Study 3NeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Case Studies

Several case studies have explored the application of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate in clinical settings:

  • Case Study A : Evaluated the efficacy of the compound in patients with resistant bacterial infections. Results indicated a notable improvement in clinical outcomes.
  • Case Study B : Investigated the use of the compound as an adjunct therapy in cancer treatment. Patients receiving the compound alongside standard chemotherapy showed enhanced tumor reduction compared to those receiving chemotherapy alone.
  • Case Study C : Focused on neurodegenerative disease models where the compound was administered to assess cognitive function improvements, showing promising results in memory retention tests.

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